N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide
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Overview
Description
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide is a chemical compound with a unique structure that enables diverse applications in scientific research. This compound is part of the pyrimidine family, which is known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide typically involves the coupling of a pyrimidine derivative with an amine. One common method includes the use of tert-butyl esters, which are introduced into the compound using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactor technology also enhances the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine derivative .
Scientific Research Applications
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide
- **N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide
Uniqueness
Compared to similar compounds, N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide exhibits unique properties, such as higher stability and specificity for certain molecular targets. These characteristics make it particularly valuable in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-12(2)10-18(24)23-16-8-6-15(7-9-16)22-17-11-19(25-13(3)4)21-14(5)20-17/h6-9,11-13H,10H2,1-5H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLPXNBOEHJBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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